N-Ethyl-4-aminobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBFEQBVGNFDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622314 | |

| Record name | 4-[(Ethylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019115-71-9 | |

| Record name | 4-[(Ethylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-4-aminobenzylamine chemical properties and structure

An Essential Building Block for Scientific Advancement

Authored by: [Your Name/Organization], Senior Application Scientist

Abstract

N-Ethyl-4-aminobenzylamine is a disubstituted aromatic amine that is emerging as a versatile intermediate in the fields of medicinal chemistry and materials science.[1] This technical guide offers a comprehensive exploration of its chemical structure, intrinsic properties, established synthetic routes, and burgeoning applications. With a focus on providing actionable insights for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the strategic selection of foundational molecules is paramount to the successful development of novel compounds. This compound, with its unique arrangement of a primary and a secondary amine group positioned at the para positions of a benzene ring, presents a compelling scaffold for chemical elaboration. This structural motif imparts a duality of reactivity, allowing for selective functionalization and the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are integral to a vast array of biologically active compounds.[1] This guide will elucidate the core chemical principles of this compound, providing the in-depth knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's structure and physical characteristics is fundamental to its application in chemical synthesis.

2.1. Structural Elucidation

This compound is structurally defined by a benzylamine core with an ethyl group attached to the benzylic amine and a primary amino group at the para-position of the aromatic ring.

-

Molecular Weight: 150.23 g/mol [2]

-

Synonyms: 4-((ethylamino)methyl)aniline, 4-amino-n-ethylbenzenemethanamine[2][3]

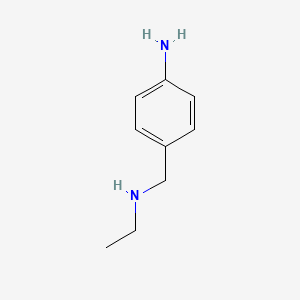

Figure 1: 2D representation of the this compound structure.

2.2. Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Appearance | Not explicitly available, likely an oil or low-melting solid | [2] |

| Molecular Weight | 150.23 g/mol | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is indispensable for the verification of molecular structure and the assessment of purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the different proton environments. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum. The methylene protons of the benzyl group and the ethyl group would also produce characteristic signals, as would the methyl protons of the ethyl group and the protons of the two amine groups.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands indicative of its functional groups. Key features would include N-H stretching vibrations for both the primary and secondary amines, C-N stretching bands, and vibrations associated with the aromatic ring.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be efficiently achieved through reductive amination, a robust and widely used method in organic chemistry.

4.1. Synthetic Strategy

The most direct synthetic route involves the reaction of 4-aminobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product.

Figure 2: A generalized workflow for the synthesis of this compound.

4.2. Step-by-Step Experimental Protocol

This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.

Materials:

-

4-aminobenzaldehyde

-

Ethylamine (solution in a suitable solvent)

-

Reducing agent (e.g., sodium borohydride)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-aminobenzaldehyde in an anhydrous alcohol. Add an equimolar amount of ethylamine solution and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add the reducing agent portion-wise, controlling the temperature. Once the addition is complete, allow the reaction to warm to room temperature and continue stirring until the imine is fully reduced (as monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable precursor in several areas of chemical research.

-

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.[1] The presence of two distinct amine functionalities allows for the introduction of various substituents to explore structure-activity relationships.

-

Organic Synthesis: It is a versatile intermediate for creating more complex organic molecules.[1]

-

Heterocyclic Chemistry: This compound is a precursor in the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines.[1]

-

Materials Science: Its amine functionality suggests potential use in the development of polymers and other advanced materials.[1]

Safety and Handling

Proper handling and storage are crucial to ensure safety when working with this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store under an inert atmosphere.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5] If on skin, wash off immediately with plenty of water.[4] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[4][5]

Conclusion

This compound stands out as a chemical intermediate with considerable potential. Its straightforward synthesis, coupled with the differential reactivity of its two amine groups, provides a versatile platform for chemical innovation. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, aiming to equip researchers and drug development professionals with the foundational knowledge to leverage this compound in their work.

References

-

West Liberty University. (n.d.). Material Safety Data Sheet. Retrieved January 2, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl 4-aminobenzoate. Retrieved January 2, 2026, from [Link]

-

HETEROCYCLES. (2013, July 4). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminobenzylamine | C7H10N2 | CID 427814. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine.

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts. Retrieved January 2, 2026, from [Link]

Sources

- 1. Buy N-ethyl-N-(2-aminobenzyl)amine | 142141-40-0 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - CAS:1019115-71-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. fishersci.es [fishersci.es]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. westliberty.edu [westliberty.edu]

Synthesis and purification of N-Ethyl-4-aminobenzylamine

An In-Depth Technical Guide to the Synthesis and Purification of N-Ethyl-4-aminobenzylamine

Introduction

This compound is a substituted diamine that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a benzyl backbone, makes it a valuable precursor for the development of novel pharmaceutical agents, agrochemicals, and materials. The presence of two distinct amine functionalities with different reactivities allows for selective chemical modifications, making it a key component in the construction of complex molecular architectures.

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, outlines self-validating protocols to ensure experimental integrity, and is grounded in authoritative scientific principles. It is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this compound in high purity.

Synthetic Strategy: The Logic of Reductive Amination

The most efficient and widely adopted strategy for synthesizing secondary amines like this compound is the one-pot reductive amination.[1][2] This method involves two sequential in-situ reactions:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of a primary amine (ethylamine) on the carbonyl carbon of an aldehyde (4-aminobenzaldehyde). This is followed by dehydration to form a Schiff base, or imine. This step is often catalyzed by a weak acid.

-

Reduction: The intermediate imine is then immediately reduced to the corresponding secondary amine using a selective reducing agent.

This one-pot approach is favored due to its operational simplicity, high atom economy, and the use of readily available starting materials.[2] The key to success lies in the choice of the reducing agent; it must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the formed imine. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices for this transformation.[3]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of N-Ethyl-4-aminobenzylamine

An In-depth Technical Guide to the Spectroscopic Characterization of N-Ethyl-4-aminobenzylamine

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in synthetic chemistry and drug discovery. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer researchers and drug development professionals a detailed roadmap for its identification and characterization. This document is structured to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Significance of this compound

This compound belongs to the class of substituted benzylamines, a scaffold that is prevalent in a wide array of biologically active molecules. The presence of both a primary and a secondary amine, along with an aromatic ring, makes it a versatile building block in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its use in further synthetic transformations and for understanding its structure-activity relationships. This guide provides the foundational spectroscopic data necessary for such endeavors.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is key to understanding its spectroscopic behavior. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a primary aminomethyl group (-CH₂NH₂), and the other is a secondary ethylamino group (-NHCH₂CH₃). This unique arrangement of functional groups gives rise to a distinct set of signals in various spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for each type of proton. The chemical shifts are influenced by the electron-donating nature of the amino groups and the aromatic ring current.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.2 | Triplet | 3H |

| -NH₂ | ~1.5 (broad) | Singlet | 2H |

| -NH- | ~3.0 (broad) | Singlet | 1H |

| -CH₂- (ethyl) | ~3.1 | Quartet | 2H |

| -CH₂- (benzyl) | ~3.7 | Singlet | 2H |

| Aromatic-H | ~6.6 (d) & ~7.1 (d) | Doublet | 4H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (-NH and -NH₂).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~15 |

| -CH₂- (ethyl) | ~38 |

| -CH₂- (benzyl) | ~45 |

| Aromatic C-H | ~113, ~129 |

| Aromatic C-N | ~128, ~147 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled ¹³C experiment.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as for the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3400-3300 (two bands) | Medium |

| N-H stretch (secondary amine) | 3350-3310 | Medium |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2975-2850 | Strong |

| N-H bend (primary amine) | 1650-1580 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium |

| C-N stretch | 1340-1250 | Strong |

| Aromatic C-H bend (out-of-plane) | 900-675 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between salt plates is suitable.

-

Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₄N₂) is 150.22 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 150.

-

Major Fragmentation Pathways:

-

Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 121.

-

Loss of an amino group (-NH₂) to give a fragment at m/z = 134.

-

Benzylic cleavage to form the tropylium ion at m/z = 91.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

Figure 3: A simplified workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the characterization of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently identify this compound and assess its purity. The detailed protocols and predicted data serve as a valuable resource for scientists working with this and structurally related molecules in the fields of synthetic chemistry and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to N-Ethyl-4-aminobenzylamine (CAS 1019115-71-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-aminobenzylamine is a substituted benzylamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a central benzene ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route via reductive amination, its potential applications in drug discovery, and a detailed workflow for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in utilizing this compound in their work.

Introduction: The Potential of Substituted Benzylamines in Drug Discovery

Benzylamine derivatives are a well-established class of compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules. The introduction of substituents on the aromatic ring and the nitrogen atom can significantly modulate the pharmacological properties of these compounds.[1] N-alkylation of benzylamines, for instance, has been shown to influence receptor binding affinity and selectivity.[2] The presence of an additional amino group, as seen in this compound, further expands the possibilities for creating complex molecular architectures and engaging in specific biological interactions.[3] While the specific biological profile of this compound is not yet extensively documented, its structural motifs suggest potential for exploration in various therapeutic areas.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1019115-71-9 | [4] |

| Molecular Formula | C9H14N2 | [4] |

| Molecular Weight | 150.23 g/mol | [4] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Storage | 2-8°C, protected from light | [4] |

Synthesis of this compound: A Proposed Route via Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines.[5][6] This approach involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] A plausible and efficient route for the synthesis of this compound is the reductive amination of 4-aminobenzaldehyde with ethylamine.

Proposed Reaction Scheme

Sources

- 1. [N- and O- substituted benzylamides: synthesis and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide on the Solubility and Stability of N-Ethyl-4-aminobenzylamine for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility and stability of N-Ethyl-4-aminobenzylamine, a key intermediate in pharmaceutical synthesis.[1][2] Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products. This document will delve into the theoretical underpinnings, practical experimental protocols, and critical data interpretation necessary for robust formulation development.

Introduction to this compound and Its Pharmaceutical Relevance

This compound, with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol , is a substituted aromatic amine.[1][2] Its structure, featuring both a primary and a secondary amine group, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of these functional groups also dictates its solubility and stability characteristics, which are critical considerations throughout the drug development lifecycle.[3]

The solubility of an API profoundly influences its bioavailability and the design of its dosage form.[4] Insufficient solubility can lead to poor absorption and diminished therapeutic efficacy.[5] Similarly, the chemical stability of an API is a critical quality attribute, as degradation can result in a loss of potency and the formation of potentially toxic impurities.[6][7] Therefore, a thorough understanding and characterization of the solubility and stability of this compound are non-negotiable prerequisites for its successful application in pharmaceutical development.

Solubility Profile of this compound

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both polar (amine groups) and non-polar (benzene ring and ethyl group) moieties, suggesting a varied solubility profile in different solvents.

Predicted Solubility Behavior

Based on its chemical structure, the following solubility characteristics can be predicted for this compound:

-

Aqueous Solubility: The presence of two amine groups, which can participate in hydrogen bonding, suggests some degree of water solubility. However, the non-polar benzene ring and ethyl group will limit its aqueous solubility. The pH of the aqueous medium is expected to have a significant impact, with protonation of the amine groups in acidic conditions likely increasing solubility.[8]

-

Organic Solubility: It is anticipated to exhibit good solubility in polar organic solvents such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF) due to the potential for hydrogen bonding and dipole-dipole interactions. Solubility in non-polar organic solvents (e.g., hexane, toluene) is expected to be lower.[9]

Experimental Determination of Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10] This method involves adding an excess amount of the compound to a solvent and agitating the mixture until equilibrium is reached.

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[11] The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved.[10]

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][12]

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Quantitative Solubility Data

While specific public data on the solubility of this compound is scarce, a predictive and experimental framework allows for the generation of a comprehensive solubility profile. The following table provides a template for presenting such data.

| Solvent System | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water (pH 7.0) | 10.2 | Low to Moderate | Data to be determined |

| 0.1 M HCl (pH 1.0) | High | High | Data to be determined |

| 0.1 M NaOH (pH 13.0) | High | Low | Data to be determined |

| Methanol | 5.1 | High | Data to be determined |

| Ethanol | 4.3 | High | Data to be determined |

| Acetonitrile | 5.8 | Moderate | Data to be determined |

| Dichloromethane | 3.1 | Moderate to High | Data to be determined |

| Toluene | 2.4 | Low to Moderate | Data to be determined |

| Hexane | 0.1 | Low | Data to be determined |

Stability Profile of this compound

The stability of a pharmaceutical compound is its ability to resist chemical change or degradation over time. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]

Potential Degradation Pathways

Given the presence of primary and secondary amine functional groups and an aromatic ring, this compound may be susceptible to the following degradation pathways:

-

Oxidation: The amine groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various degradation products, including N-oxides and colored impurities.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to extreme pH and high temperatures could potentially lead to degradation.

-

Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradants.

-

Reaction with Excipients: The amine groups can be reactive towards certain excipients, such as those with aldehyde or ketone functionalities, leading to the formation of imine adducts.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a crucial part of developing a stability-indicating analytical method.[14][15]

-

Stress Conditions: Prepare solutions of this compound in various stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.[16][17] A photodiode array (PDA) detector is often used to assess peak purity.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. A significant loss in mass balance may indicate the formation of non-chromophoric or volatile degradants.

Stability Data Summary

The results of the forced degradation studies should be summarized in a table to provide a clear overview of the stability of this compound under different stress conditions.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl | 24 hours | 60°C | Data to be determined | Data to be determined | e.g., No significant degradation |

| 0.1 M NaOH | 24 hours | 60°C | Data to be determined | Data to be determined | e.g., Minor degradation observed |

| 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Data to be determined | e.g., Significant degradation, color change |

| Dry Heat | 7 days | 80°C | Data to be determined | Data to be determined | e.g., Slight discoloration |

| Photolytic (ICH Q1B) | As per guideline | Room Temp | Data to be determined | Data to be determined | e.g., Moderate degradation |

Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is essential for both solubility and stability studies. The choice of analytical method depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of pharmaceutical compounds.[17] A reversed-phase HPLC method with UV detection is generally suitable for the quantification of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 246 nm, based on the UV absorbance of similar compounds).[18]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Gas Chromatography (GC)

GC can also be used for the analysis of this compound, particularly for assessing volatile impurities.[12] Derivatization may be necessary to improve peak shape and thermal stability.

Conclusion and Recommendations

This technical guide has outlined the critical importance of understanding the solubility and stability of this compound in the context of pharmaceutical development. A systematic approach, involving predictive assessment and robust experimental studies, is essential for generating the necessary data to support formulation design and ensure product quality.

Key Recommendations:

-

Comprehensive Solubility Screening: Conduct thorough solubility studies in a wide range of pharmaceutically relevant solvents and aqueous media across the physiological pH range.[11]

-

Rigorous Stability Testing: Perform comprehensive forced degradation studies to identify potential degradation pathways and develop a validated stability-indicating analytical method.[19]

-

Method Validation: Ensure that all analytical methods used for quantification are fully validated according to ICH guidelines to guarantee the reliability of the generated data.

-

Excipient Compatibility: Investigate the compatibility of this compound with commonly used excipients early in the formulation development process.

By adhering to these principles, researchers and drug development professionals can effectively mitigate risks associated with poor solubility and instability, ultimately leading to the successful development of safe and efficacious pharmaceutical products.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Annex 4 - World Health Organization (WHO). (n.d.). World Health Organization.

- Stability-indicating assay methods for drugs and their dosage forms. (1971). Journal of Pharmaceutical Sciences, 60(3), 335-45.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences, 107(2), 547-557.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Stability indicating assay. (n.d.). Slideshare.

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

- CAS No : 1019115-71-9| Chemical Name : this compound. (n.d.). Pharmaffiliates.

- What is a Stability-indicating assay method? (2024). Royed Training.

- (PDF) Stability Indicating Analytical Methods (SIAMS). (n.d.). ResearchGate.

- Forced Degradation Studies. (2016). MedCrave online.

- Forced Degradation – A Review. (2022). ResearchGate.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.

- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

- This compound - CAS:1019115-71-9. (n.d.). Sunway Pharm Ltd.

- Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). ResearchGate.

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.

- 4-Aminobenzylamine Chemical Properties,Uses,Production. (2025). ChemicalBook.

- 4-Aminobenzylamine. (n.d.). PubChem.

- 4-Aminobenzylamine 99 4403-71-8. (n.d.). Sigma-Aldrich.

- Question about solubility. (2014). Reddit.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). ResearchGate.

- Solubility of Ethyl p -Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. (2025). ResearchGate.

- Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8. (n.d.). EvitaChem.

- Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate.

- A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentylamine. (n.d.). Benchchem.

- 4-Aminobenzylamine 99 4403-71-8. (n.d.). Sigma-Aldrich.

- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (n.d.). MDPI.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound - CAS:1019115-71-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 [evitachem.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. benchchem.com [benchchem.com]

- 13. biomedres.us [biomedres.us]

- 14. ijsdr.org [ijsdr.org]

- 15. rjptonline.org [rjptonline.org]

- 16. Stability indicating assay | PPT [slideshare.net]

- 17. royed.in [royed.in]

- 18. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]

- 19. biopharminternational.com [biopharminternational.com]

A Technical Guide to the Research Applications of N-Ethyl-4-aminobenzylamine: A Versatile Scaffolding for Chemical Synthesis and Drug Discovery

Executive Summary: N-Ethyl-4-aminobenzylamine is a structurally distinct diamine that, despite its commercial availability, remains largely unexplored in scientific literature. This guide posits that its unique combination of a primary aromatic amine and a secondary N-ethylated benzylic amine provides a versatile and highly valuable scaffold for a multitude of research applications. By analyzing the established reactivity of its constituent functional groups and the utility of analogous compounds, we delineate its potential in organic synthesis, medicinal chemistry, and materials science. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed experimental frameworks to unlock the potential of this promising, yet underutilized, chemical entity.

Section 1: Introduction to this compound

This compound (CAS No: 1019115-71-9) is a substituted benzylamine derivative featuring two distinct amine functionalities.[1][2] Its potential lies in the differential reactivity of these groups, which allows for selective chemical modifications, making it an ideal starting point for constructing complex molecular architectures.

Chemical Identity and Physicochemical Properties

A summary of the key properties of this compound is provided below. These properties are essential for planning synthetic routes, purification procedures, and formulation studies.

| Property | Value | Reference(s) |

| CAS Number | 1019115-71-9 | [1][2] |

| Molecular Formula | C9H14N2 | [1][2] |

| Molecular Weight | 150.23 g/mol | [1] |

| Synonyms | 4-amino-N-ethylbenzenemethanamine; 4-((ethylamino)methyl)aniline | [1][2] |

| Appearance | Varies; may be an oily liquid | [1] (based on related compounds) |

Structural Analysis: The Role of Key Functional Groups

The utility of this compound stems directly from its molecular structure. The molecule incorporates three key regions that can be exploited for further chemical synthesis:

-

Primary Aromatic Amine (-NH₂): Located at the C4 position of the benzene ring, this aniline-like amine is nucleophilic but its reactivity is tempered by the delocalization of its lone pair into the aromatic system. It is a prime site for diazotization, acylation, and sulfonylation reactions.

-

Secondary Benzylic Amine (-NH-Et): This aliphatic amine is more basic and a stronger nucleophile than its aromatic counterpart. Its position adjacent to the benzene ring (benzylic position) makes it susceptible to specific reactions, such as N-debenzylation via hydrogenolysis.[3][4]

-

Ethyl Group (-CH₂CH₃): The ethyl substituent increases the molecule's lipophilicity compared to its parent compound, 4-aminobenzylamine. This modification can be critical for modulating pharmacokinetic properties in drug candidates, such as cell membrane permeability and metabolic stability.

Sources

An In-Depth Technical Guide to the Synthesis of N-Ethyl-4-aminobenzylamine Derivatives and Analogs

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for N-Ethyl-4-aminobenzylamine and its analogs, compounds of significant interest as building blocks in medicinal chemistry and materials science. We will delve into the primary synthetic methodologies, focusing on the widely employed reductive amination pathway and the alternative N-alkylation route. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for the successful synthesis, purification, and characterization of this class of compounds.

Introduction and Strategic Overview

This compound, also known as N-ethyl-4-(aminomethyl)aniline[1], belongs to a class of substituted benzylamines that serve as versatile scaffolds in organic synthesis. The molecule possesses two distinct amine functionalities: a primary aromatic amine and a secondary benzylic amine. This differential reactivity allows for selective functionalization, making it a valuable intermediate for creating libraries of compounds with diverse pharmacological and material properties. The primary aromatic amine can undergo reactions like diazotization and coupling, while the secondary benzylamine is a key site for introducing further substitutions.

Our strategic approach to synthesizing the core this compound structure focuses on two robust and well-established methods:

-

Reductive Amination: The preferred and most common one-pot method, which involves the reaction of a carbonyl compound (an aldehyde) with an amine to form an imine intermediate, followed by in-situ reduction to the target amine.[2][3][4]

-

Direct N-Alkylation: An alternative route involving the direct reaction of a primary amine with an alkylating agent, such as an alkyl halide.

This guide will provide a detailed exploration of both pathways, complete with mechanistic insights and step-by-step experimental protocols.

Core Synthetic Methodologies

Pathway A: Reductive Amination (Preferred Route)

Reductive amination is the cornerstone of modern amine synthesis due to its efficiency, versatility, and the frequent ability to perform the reaction in a single pot.[3][4] The synthesis of this compound via this method starts with the readily available precursor, 4-aminobenzaldehyde, and an ethylamine source.

Mechanism and Rationale:

The reaction proceeds in two key stages:

-

Imine Formation: The primary aliphatic amine of 4-aminobenzylamine (or an appropriate precursor) nucleophilically attacks the carbonyl carbon of an aldehyde (acetaldehyde in this case). This is followed by dehydration to form a Schiff base, or more specifically, an iminium ion under mildly acidic conditions. A slightly acidic medium (pH ~5-6) is often employed to catalyze the dehydration step without protonating the amine reactant excessively, which would render it non-nucleophilic.[5]

-

Reduction: A hydride reducing agent, introduced into the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the imine/iminium ion to the corresponding secondary amine.

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of a one-pot reductive amination. The agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine.

| Reducing Agent | Advantages | Disadvantages | Solvent Compatibility |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones/aldehydes.[4][6] Water-stable. | Toxicity due to cyanide. | Methanol, Ethanol |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN.[4][6] Effective for a wide range of substrates. | Water-sensitive. | Dichloromethane (DCM), Dichloroethane (DCE), THF |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[2][6] | Can reduce the starting aldehyde if not added after imine formation is complete. | Methanol, Ethanol |

For the synthesis of this compound, sodium cyanoborohydride or sodium triacetoxyborohydride are the reagents of choice for a one-pot procedure due to their selectivity.

Diagram 1: General Reductive Amination Pathway

Caption: Reductive amination workflow for this compound.

Pathway B: Direct N-Alkylation

An alternative, though often less selective, approach is the direct N-alkylation of 4-aminobenzylamine with an ethylating agent like ethyl bromide or ethyl iodide.

Mechanism and Rationale: This reaction is a standard nucleophilic substitution (SN2) where the nitrogen atom of the primary aliphatic amine in 4-aminobenzylamine acts as the nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion.

Challenges and Mitigation: The primary challenge with direct alkylation is over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine (N,N-diethyl-4-aminobenzylamine) and even a quaternary ammonium salt. To favor mono-alkylation:

-

Use a large excess of the starting amine (4-aminobenzylamine).

-

Employ controlled reaction conditions (e.g., lower temperatures).

-

Use a strategy involving amine hydrohalide salts to selectively deprotonate the primary amine while keeping the secondary amine product protonated and unreactive.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a robust procedure adapted from established methodologies for reductive amination of aromatic amines.[7][8]

Materials:

-

4-Aminobenzylamine (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (Anhydrous)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-aminobenzylamine (1.0 eq) and dissolve it in anhydrous methanol (approx. 10 mL per gram of amine).

-

Imine Formation: Cool the solution to 0°C using an ice bath. Add acetaldehyde (1.2 eq) dropwise while stirring. After the addition is complete, add a few drops of glacial acetic acid to catalyze imine formation.[5] Allow the mixture to stir at room temperature for 1-2 hours.

-

Reduction: Re-cool the mixture to 0°C. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimum amount of methanol and add this solution dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane (DCM) to extract the product.

-

Purification (Aqueous Wash): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow from synthesis to characterization.

Synthesis of Analogs and Derivatives

The synthetic framework described can be readily adapted to produce a wide array of analogs by modifying the starting materials.

Variation of the N-Alkyl/Aryl Group

By substituting acetaldehyde with other aldehydes or ketones in the reductive amination protocol, a diverse library of N-substituted analogs can be generated.

| Aldehyde/Ketone Precursor | Resulting N-Substituent | Notes |

| Formaldehyde | N-Methyl | Often requires specific conditions to avoid dimethylation. |

| Propionaldehyde | N-Propyl | Direct analog of the primary protocol. |

| Acetone | N-Isopropyl | Ketones are generally less reactive than aldehydes. |

| Benzaldehyde | N-Benzyl | Creates a dibenzylamine structure. |

| Cyclohexanone | N-Cyclohexyl | Synthesis of an alicyclic derivative. |

Modification of the Aromatic Ring

Derivatives with substitutions on the phenyl ring can be synthesized by starting with the appropriately substituted 4-aminobenzylamine or 4-aminobenzaldehyde. For example, using 2-chloro-4-aminobenzylamine would lead to N-ethyl-2-chloro-4-aminobenzylamine.

Purification and Structural Characterization

Purification:

-

Acid-Base Extraction: Due to the basic nature of the amine product, an acid wash (e.g., with dilute HCl) can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

-

Distillation: For liquid products, vacuum distillation is an effective method for purification.[9]

-

Column Chromatography: Silica gel chromatography is a standard method, often using a solvent system like ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica.

Structural Characterization: The identity and purity of the synthesized this compound and its analogs must be confirmed using standard analytical techniques.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the benzylic methylene protons (a singlet or doublet), the aromatic protons (two doublets in the aromatic region), and the amine protons (broad singlets).

-

¹³C NMR: Will show distinct peaks for the aliphatic carbons of the ethyl group, the benzylic carbon, and the aromatic carbons.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Look for N-H stretches (typically in the 3300-3500 cm⁻¹ region) and C-N stretches.

Conclusion

The synthesis of this compound and its derivatives is most effectively achieved through a one-pot reductive amination protocol. This method offers high yields, operational simplicity, and broad substrate scope for the creation of diverse analogs. Careful selection of the reducing agent and control of reaction conditions are paramount to achieving the desired product selectively. Alternative methods like direct N-alkylation exist but present challenges with over-alkylation. The protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important class of chemical intermediates.

References

-

The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Available at: [Link]

-

Reddit User Discussion. (2022). How to purify Benzylamine?. r/OrganicChemistry. Available at: [Link]

-

ResearchGate. Synthesis of conducting polymers of aniline and 4-aminobenzylamine. ResearchGate. Available at: [Link]

-

Mphahane, N. et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

-

Lee, J. et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, Vol. 87, No. 8. Available at: [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Kavanagh, P. et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]

-

Muthu, S. & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. Available at: [Link]

- CN103145562A Patent. N-ethyl aniline preparation method. Google Patents.

-

Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Organic Syntheses. Available at: [Link]

- CN103145562B Patent. N-ethyl aniline preparation method. Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. gctlc.org [gctlc.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. N-ethyl aniline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of N-Ethyl-4-aminobenzylamine

Abstract

Introduction: The Significance of Thermochemical Data

N-Ethyl-4-aminobenzylamine (C₉H₁₄N₂) is a molecule of interest due to its hybrid structure, incorporating both an aromatic amine and an ethyl-substituted benzylamine moiety.[2] Aromatic amines are foundational substructures in a significant portion of drug candidates, valued for their ability to interact with biological targets like proteins and enzymes.[3] The thermochemical properties of such a compound are not merely academic; they are critical for:

-

Process Safety and Development: Understanding the energy released during reactions (enthalpy of reaction) and the thermal stability of the compound is paramount for safe scale-up of its synthesis.

-

Polymorph and Salt Selection: In drug development, different solid forms (polymorphs, salts, co-crystals) of an active pharmaceutical ingredient (API) will have distinct melting points, enthalpies of fusion, and stabilities. Thermochemical analysis is essential for identifying the most stable and bioavailable form.

-

Formulation and Stability: The heat capacity and thermal degradation profile inform the selection of appropriate excipients and storage conditions to ensure the long-term stability of a final product.

This guide will provide the necessary framework for researchers to either predict or experimentally determine these vital parameters for this compound.

Predicted Thermochemical Profile of this compound

Given the absence of specific literature data, we can infer the expected thermochemical behavior of this compound by examining its constituent parts and related molecules.

-

Influence of the Aromatic Ring and Amine Groups: The presence of the benzene ring contributes significantly to the molecule's stability. The two amine groups, being polar, will lead to intermolecular hydrogen bonding.[4] This is expected to result in a higher boiling point compared to non-polar analogues of similar molecular weight.

-

Effect of the Ethyl Group: The N-ethyl group adds to the molecule's non-polar character and molecular weight.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1019115-71-9 | C₉H₁₄N₂ | 150.23 |

| 4-Aminobenzylamine | 4403-71-8 | C₇H₁₀N₂ | 122.17 |

| Ethylamine | 75-04-7 | C₂H₇N | 45.08 |

Based on these structural features, we can anticipate that this compound will be a liquid or low-melting solid at room temperature, with a boiling point that would likely require vacuum distillation to avoid decomposition. Its enthalpy of formation will be a key parameter reflecting its intrinsic stability.

Experimental Determination of Thermochemical Properties

A multi-technique approach is necessary for a comprehensive thermochemical characterization. The following sections detail the experimental protocols for determining the enthalpy of formation, heat capacity, and thermal stability.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds containing C, H, and N, like this compound, this is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed into a crucible. If the sample is a liquid, it is encapsulated in a gelatin capsule of known mass and heat of combustion.

-

Calorimeter Setup: The crucible is placed in the bomb head, and a fuse wire is positioned to be in contact with the sample. The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure all nitrogen oxides formed during combustion are converted to nitric acid.

-

Combustion: The sealed bomb is submerged in a known volume of water in the calorimeter's jacket. The sample is ignited, and the temperature change of the water is meticulously recorded over time.

-

Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. The energy equivalent of the calorimeter (determined by combusting a certified standard like benzoic acid) is used to calculate the total energy released.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any encapsulating material, and for the formation of nitric acid from the nitrogen in the sample.

-

Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)) to calculate the standard enthalpy of formation of the compound using Hess's Law.

-

Why Oxygen Bomb? High-pressure oxygen ensures complete and rapid combustion, which is essential for accurate results.

-

Why Benzoic Acid Standard? Benzoic acid is a well-characterized standard with a precisely known enthalpy of combustion, allowing for accurate calibration of the calorimeter's energy equivalent.

-

Self-Validation: The completeness of combustion is verified by inspecting the bomb interior for soot after the experiment. The amount of nitric acid formed is quantified by titration, which validates the nitrogen conversion.

Caption: Workflow for determining enthalpy of formation.

Heat Capacity, Melting, and Fusion Enthalpy via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring changes in heat flow to a sample as it is subjected to a controlled temperature program.[7] It can be used to determine heat capacity (Cp), melting temperature (Tm), and the enthalpy of fusion (ΔfusH).

-

Sample Preparation: A small amount of sample (2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heat Capacity (Cp) Measurement: The sample is subjected to a three-step temperature program: (1) an initial heating ramp through the desired temperature range, (2) a rapid cooling step, and (3) a second heating ramp identical to the first. The heat flow from the second heating scan is used to calculate Cp, as this ensures the sample has a consistent thermal history.

-

Melting Point (Tm) and Enthalpy of Fusion (ΔfusH) Measurement: The sample is heated at a constant rate (e.g., 10 °C/min). An endothermic peak will be observed if the material melts. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[8]

-

Data Analysis: The instrument software is used to calculate Cp from the heat flow data and to integrate the melting peak to determine ΔfusH.

-

Why a Reference Pan? The differential measurement between the sample and an empty reference pan cancels out instrumental effects and allows for the precise measurement of heat flow changes in the sample alone.

-

Why Inert Atmosphere? An inert atmosphere prevents oxidative degradation of the sample, which would be an exothermic process that would interfere with the measurement of endothermic transitions like melting.[9]

-

Self-Validation: The reproducibility of the melting point and enthalpy of fusion upon repeated heating and cooling cycles can indicate the thermal stability of the compound under the experimental conditions.

Caption: Workflow for DSC analysis.

Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is used to determine the thermal stability of a material and to study its decomposition kinetics.

-

Sample Preparation: A small amount of sample (5-10 mg) is weighed into a tared TGA pan (typically platinum or ceramic).

-

Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative stability.[10]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (a measure of thermal stability) and the temperatures at which major mass loss events occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Why a Controlled Atmosphere? The decomposition mechanism can be highly dependent on the atmosphere. An inert atmosphere allows for the study of purely thermal decomposition, while an oxidative atmosphere reveals susceptibility to oxidation.[10]

-

Why a Constant Heating Rate? A linear heating rate allows for the application of kinetic models to the mass loss data to determine parameters like activation energy of decomposition.

-

Self-Validation: The final residual mass can provide information about the composition, for example, the formation of a char residue. Coupling the TGA instrument to a mass spectrometer or FTIR spectrometer (TGA-MS or TGA-FTIR) can identify the gaseous decomposition products, providing a deeper understanding of the degradation pathway.

Summary of Key Thermochemical Parameters and Expected Data

The following table summarizes the key thermochemical parameters for this compound and provides hypothetical, yet realistic, values for illustrative purposes. These values are not experimental and should be determined using the protocols outlined above.

Table 2: Summary of Thermochemical Parameters for this compound

| Parameter | Symbol | Typical Units | Predicted/Hypothetical Value | Experimental Technique |

| Standard Molar Enthalpy of Formation | ΔfH°(l/s) | kJ/mol | -50 to -150 | Combustion Calorimetry |

| Melting Temperature | Tm | °C | 30 - 50 | DSC |

| Molar Enthalpy of Fusion | ΔfusH | kJ/mol | 20 - 30 | DSC |

| Molar Heat Capacity (liquid) | Cp,m(l) | J/(mol·K) | 250 - 350 | DSC |

| Onset of Decomposition | Td | °C | > 200 (in N₂) | TGA |

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is indispensable for its development in pharmaceutical and material science applications. This guide has provided a robust framework for the experimental determination of its key thermochemical parameters. By employing the detailed protocols for combustion calorimetry, DSC, and TGA, researchers can obtain the high-quality data necessary for process optimization, safety assessment, and formulation design. The principles and methodologies described herein are grounded in established thermodynamic science and represent the standard for the characterization of novel chemical entities.

References

-

Z. S. E. L. C. A. R. P. D. F. S. E. A. L. I. P. A. S. A. A. L. I. D. A. D. O. S. F. A. D. O. S. P. D. A. S. P. (2021). Thermochemistry of Amines, Nitroso Compounds, Nitro Compounds and Related Species. ResearchGate. [Link]

-

(2021). Thermodynamic Properties of Biogenic Amines and Their Solutions. ACS Publications. [Link]

-

(2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. [Link]

-

(n.d.). Differential scanning calorimetry (DSC) thermograms of synthesized.... ResearchGate. [Link]

-

(n.d.). 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]

-

(n.d.). CAS No : 1019115-71-9| Chemical Name : this compound. Pharmaffiliates. [Link]

-

(2021). A critical review of the methods and applications of microscale combustion calorimetry for material flammability assessment. ResearchGate. [Link]

-

(n.d.). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. MDPI. [Link]

-

(n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. [Link]

-

(n.d.). Thermogravimetry: function and practical applications. Quality Analysis. [Link]

-

(n.d.). Microscale Fire Calorimeter for Combustion and Toxicity Testing. T2 Portal. [Link]

-

(n.d.). Microscale Combustion Calorimeter. Deatak Flammability Test Instruments. [Link]

-

(n.d.). A Microscale Combustion Calorimeter. DTIC. [Link]

-

(n.d.). 4-Aminobenzylamine. PubChem. [Link]

-

(2014). Low-temperature heat capacities and thermodynamic properties of ethyl 4-dimethylaminobenzoate (C11H15NO2). ResearchGate. [Link]

-

(n.d.). N-Ethyl-4-chlorobenzylamine. PubChem. [Link]

-

(n.d.). Ethylamine. Cheméo. [Link]

-

(n.d.). (a) Thermogravimetric analysis (TGA), (b) nitrogen adsorption and.... ResearchGate. [Link]

-

(2011). Experimental and computational thermochemical study of N-benzylalanines. PubMed. [Link]

-

(n.d.). Ethylamine. NIST WebBook. [Link]

-

(2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. [Link]

-

(2016). Chemists Make Strides to Simplify Drug Design, Synthesis. GEN - Genetic Engineering and Biotechnology News. [Link]

-

(n.d.). Differential scanning calorimetry results. ResearchGate. [Link]

-

(n.d.). Microscale Combustion Calorimeter. Rt Instruments, Inc. [Link]

-

(n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

-

(n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

-

(2024). Differential scanning calorimetry in drug-membrane interactions. PubMed. [Link]

-

(2019). Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor. PubMed Central. [Link]

-

(n.d.). Thermogravimetric analysis (TGA) in nitrogen. ResearchGate. [Link]

-

(n.d.). This compound. Sunway Pharm Ltd. [Link]

-

(n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]

-

(n.d.). CID 66959636. PubChem. [Link]

Sources

- 1. Buy N-ethyl-N-(2-aminobenzyl)amine | 142141-40-0 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylamine (CAS 75-04-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetry: function and practical applications [qa-group.com]

- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

Commercial suppliers of N-Ethyl-4-aminobenzylamine for research

An In-Depth Technical Guide to the Commercial Sourcing of N-Ethyl-4-aminobenzylamine for Research Applications

Introduction

This compound, identified by CAS Number 1019115-71-9, is a substituted benzylamine derivative.[1][2] Its structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a central benzene ring, makes it a versatile bifunctional building block for organic synthesis. For researchers in drug discovery and materials science, such molecules are instrumental as intermediates for constructing more complex molecular architectures. The strategic placement of its functional groups allows for selective reactions, enabling its incorporation into a wide array of target compounds, from pharmaceutical candidates to functional polymers.

This guide provides an in-depth overview of the commercial landscape for this compound, offering a technical resource for scientists and procurement specialists. It covers supplier identification, quality considerations, safety protocols, and potential research applications, aiming to streamline the sourcing process and empower researchers to make informed decisions.

Chemical Identity and Properties

A clear understanding of the compound's properties is the foundation for its effective use and safe handling in a research environment.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-amino-n-ethylbenzenemethanamine; 4-((ethylamino)methyl)aniline | [1][2] |

| CAS Number | 1019115-71-9 | [1][2] |

| Molecular Formula | C9H14N2 | [1][2] |

| Molecular Weight | 150.22 - 150.23 g/mol | [1][2] |

| Appearance | Not specified (often an oily liquid for similar compounds) | [1] |

| Storage | 2-8°C Refrigerator; Sealed in dry, Room Temperature | [1][2] |

| Shipping Conditions | Ambient | [1] |

Commercial Suppliers and Procurement

This compound is available through several specialized chemical suppliers that cater to the research and development sector. These suppliers typically offer the compound in small quantities suitable for laboratory-scale synthesis and analysis.

| Supplier | Purity | Available Quantities | Notes |

| Pharmaffiliates | High Purity (Reference Standard) | Inquiry-based | Provides sample Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) upon request.[1] |

| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g, 10g | Offers various batch-specific data like CoA and NMR upon request.[2] |

| Accela Chembio Inc | 97+% | 1g | Distributed through major scientific product retailers like Fisher Scientific.[3] |

Procurement and Verification Workflow

The process of acquiring a specialized chemical like this compound requires a systematic approach to ensure quality and timely delivery for research projects.

Scientific Integrity: Quality Control and Safety

Self-Validating Protocols: The Role of Documentation

Trustworthiness in experimental science begins with well-characterized starting materials. For any procured chemical, the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are non-negotiable documents.

-

Certificate of Analysis (CoA): This document is the supplier's guarantee of quality for a specific batch. Researchers must scrutinize the CoA for:

-